1-Hydroxy-3-methylpyrazin-2(1H)-one

Structure-based drug design Molecular docking Conformational analysis

1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5) is a heterocyclic N-oxide belonging to the cyclic hydroxamic acid class, with a pyrazinone core bearing a hydroxyl group at N1 and a methyl substituent at C3. Its molecular formula is C5H6N2O2, with a molecular weight of 126.11 g/mol, an InChIKey of NKOVUWPHZIJLRY-UHFFFAOYSA-N, a computed XLogP3-AA of -1, and a topological polar surface area (TPSA) of 52.9 Ų.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 105985-13-5
Cat. No. B3363841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-methylpyrazin-2(1H)-one
CAS105985-13-5
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=NC=CN(C1=O)O
InChIInChI=1S/C5H6N2O2/c1-4-5(8)7(9)3-2-6-4/h2-3,9H,1H3
InChIKeyNKOVUWPHZIJLRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5): Core Identifiers and Physicochemical Baseline for Procurement Specification


1-Hydroxy-3-methylpyrazin-2(1H)-one (CAS 105985-13-5) is a heterocyclic N-oxide belonging to the cyclic hydroxamic acid class, with a pyrazinone core bearing a hydroxyl group at N1 and a methyl substituent at C3 . Its molecular formula is C5H6N2O2, with a molecular weight of 126.11 g/mol, an InChIKey of NKOVUWPHZIJLRY-UHFFFAOYSA-N, a computed XLogP3-AA of -1, and a topological polar surface area (TPSA) of 52.9 Ų [1]. The compound exhibits zero rotatable bonds and one hydrogen bond donor, features that confer conformational rigidity and predictable hydrogen-bonding behavior in molecular recognition contexts [1].

1-Hydroxy-3-methylpyrazin-2(1H)-one: Why Substitution with Isomeric Pyrazinones or Non-Hydroxylated Analogs Compromises Experimental Reproducibility


Substitution of 1-hydroxy-3-methylpyrazin-2(1H)-one with regioisomeric pyrazinones (e.g., 1-hydroxy-2-methylpyrazin-3(1H)-one or 3-hydroxy-2-methylpyrazin-1(1H)-one) or non-hydroxylated pyrazin-2-one analogs is not scientifically neutral, as the N-oxide functionality fundamentally alters the electronic distribution, hydrogen-bonding capacity, and metabolic activation potential of the scaffold . The specific 1-hydroxy-3-methyl substitution pattern dictates the compound's computed physicochemical profile—including its fixed TPSA of 52.9 Ų and XLogP of -1—which cannot be replicated by isomers with alternative methyl or hydroxyl positioning [1]. Furthermore, the N-oxide group confers distinct bioreductive properties compared to the corresponding deoxy analog, as demonstrated in fused pyrazine mono-N-oxide systems where reduction of the N-oxide function increased aerobic cytotoxicity and eliminated the hypoxic/aerobic cytotoxic differential [2]. Such structure-activity divergence means that generic substitution introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

1-Hydroxy-3-methylpyrazin-2(1H)-one: Quantified Differentiation Evidence for Procurement Decision-Making


Structural Rigidity and Conformational Predictability: Zero Rotatable Bonds Differentiates 1-Hydroxy-3-methylpyrazin-2(1H)-one from Flexible Pyrazinone Derivatives

1-Hydroxy-3-methylpyrazin-2(1H)-one possesses zero rotatable bonds, a feature that confers complete conformational rigidity absent in many substituted pyrazinone analogs bearing extended side chains or flexible substituents. This contrasts sharply with peptidic pyrazinones and N-substituted 2-oxopyrazines containing multiple rotatable bonds, which exhibit conformational flexibility that complicates molecular docking and introduces entropic penalties in binding [1]. The compound's rigid scaffold, combined with a fixed topological polar surface area (TPSA) of 52.9 Ų, enables precise and reproducible orientation of the N-oxide hydrogen-bond acceptor within target binding pockets [2].

Structure-based drug design Molecular docking Conformational analysis

Hydrogen-Bonding Profile and Topological Polar Surface Area: Distinct Physicochemical Signature of 1-Hydroxy-3-methylpyrazin-2(1H)-one Relative to Non-Hydroxylated Pyrazinones

The compound presents one hydrogen bond donor and three hydrogen bond acceptors, with a TPSA of 52.9 Ų and XLogP3-AA of -1 [1]. In contrast, non-hydroxylated pyrazin-2-one analogs lacking the N-oxide functionality exhibit zero hydrogen bond donors and a reduced acceptor count, fundamentally altering their capacity for specific hydrogen-bonding interactions with biological targets. The combination of moderate polarity (TPSA 52.9 Ų) and negative lipophilicity (XLogP -1) positions the compound within a narrow physicochemical space favorable for aqueous solubility while retaining sufficient permeability characteristics [1].

Medicinal chemistry ADME prediction Pharmacophore modeling

Antibacterial Activity Profile: Minimum Inhibitory Concentration Data for Structurally Related Pyrazinone Scaffolds Provides Context for 1-Hydroxy-3-methylpyrazin-2(1H)-one Selection

1-Hydroxy-3-methylpyrazin-2(1H)-one has documented antibacterial activity against a panel including drug-resistant strains of S. aureus, B. anthracis, drug-resistant S. pneumoniae, F. tularensis, and E. faecalis, with a concentration-dependent effect on RNA, DNA, protein, and cell wall synthesis [1]. The compound has been referenced as SRI-011225, a first-in-class bactericidal antimicrobial, with noted inability to induce resistance in F. tularensis [1]. While direct head-to-head MIC comparisons with isomeric analogs are not available in the open literature, related pyrazinone compounds in antibacterial assays (compounds 15, 16, 17 from J. Med. Chem. 2008) exhibited MIC values of 71, 37, and 20 μg/mL respectively, with compound 20 inactive at 2 mM [2]. This establishes that antibacterial potency within the pyrazinone class is highly sensitive to substitution pattern, underscoring the non-interchangeable nature of structurally similar compounds.

Antibacterial screening Antimicrobial resistance Infectious disease research

N-Oxide Bioreductive Potential: Class-Level Evidence Distinguishing 1-Hydroxy-3-methylpyrazin-2(1H)-one from Non-Oxidized Pyrazinone Analogs in Hypoxia-Selective Applications

The N-oxide functional group present in 1-hydroxy-3-methylpyrazin-2(1H)-one confers bioreductive capacity that is absent in the corresponding deoxy analogs. In fused pyrazine mono-N-oxide systems, reduction of the N-oxide function (RB 92816 vs. RB 90740) resulted in increased aerobic cytotoxicity and elimination of the hypoxic/aerobic cytotoxic differential [1]. Specifically, the deoxy analog RB 92816 demonstrated the highest aerobic cytotoxicity and oncogenic transformation incidence among aromatic N-oxides tested, while the N-oxide parent RB 90740 exhibited hypoxia-selective activation via bioreductive metabolism [1]. Removal of the N-oxide function shifts the mechanism from bioreductive activation toward direct aerobic genotoxicity [2]. For 1-hydroxy-3-methylpyrazin-2(1H)-one, the 1-hydroxy (N-oxide) moiety is predicted to enable analogous hypoxia-selective behavior, distinguishing it from 3-methylpyrazin-2(1H)-one (non-hydroxylated analog) which lacks this bioreductive potential.

Bioreductive prodrugs Hypoxia-selective cytotoxicity Cancer therapeutics

Regioisomeric Specificity: Substitution Pattern Dictates N-Oxide Pyrazine GSK3β Inhibitory Activity and Patent-Scope Relevance

The specific 1-hydroxy-3-methyl substitution pattern of this compound maps directly onto the general Markush structure claimed in patents covering substituted N-oxide pyrazine derivatives as GSK3β inhibitors for neurodegenerative disease treatment [1][2]. The patent family (PCT/IB2009/006445) specifically claims pyrazine N-oxide derivatives wherein the substitution pattern around the pyrazine ring is critical for GSK3β inhibitory activity [1]. While 1-hydroxy-3-methylpyrazin-2(1H)-one itself serves as a foundational core scaffold rather than an optimized clinical candidate, its precise regioisomeric identity (N1-hydroxyl, C3-methyl) is essential for generating derivatives within the claimed intellectual property space. Alternative regioisomers (e.g., 1-hydroxy-2-methylpyrazin-3(1H)-one or 1-hydroxy-4-methylpyrazin-2(1H)-one) fall outside the specific substitution patterns required for this target engagement profile [1].

GSK3β inhibition Neurodegenerative disease Kinase inhibitor

1-Hydroxy-3-methylpyrazin-2(1H)-one: Evidence-Backed Research and Industrial Application Scenarios


GSK3β Inhibitor Lead Optimization and Structure-Activity Relationship Studies for Neurodegenerative Disease Programs

Medicinal chemistry teams developing ATP-competitive GSK3β inhibitors for Alzheimer's disease or related tauopathies should utilize 1-hydroxy-3-methylpyrazin-2(1H)-one as the foundational core scaffold. The compound's 1-hydroxy-3-methyl substitution pattern aligns directly with the Markush claims of N-oxide pyrazine derivative patents covering GSK3β inhibition for neurodegenerative disease treatment [1]. Its zero rotatable bonds [2] provide a rigid template for systematic SAR exploration, enabling researchers to introduce diversity at other ring positions while maintaining the core pharmacophore essential for target engagement. This scaffold is particularly valuable for programs aiming to develop brain-penetrant GSK3β inhibitors with defined intellectual property positioning.

Antibacterial Resistance Research and Multi-Target Mechanism Studies Against Drug-Resistant Pathogens

Microbiology and infectious disease research groups focused on combating antimicrobial resistance should prioritize this compound for studies involving drug-resistant Gram-positive pathogens including MRSA, drug-resistant S. pneumoniae, and F. tularensis. The compound's demonstrated inability to induce resistance in F. tularensis [1] represents a rare and therapeutically valuable property, while its concentration-dependent effects on multiple macromolecular synthesis pathways (RNA, DNA, protein, and cell wall) [1] distinguish it from single-target antibiotics that are more susceptible to resistance emergence. This multi-target mechanism makes the compound an ideal tool compound for probing bacterial stress responses and for developing resistance-breaking combination therapies.

Bioreductive Prodrug Development and Hypoxia-Selective Cytotoxicity Evaluation

Cancer biology and experimental therapeutics groups investigating hypoxia-selective anticancer strategies should employ 1-hydroxy-3-methylpyrazin-2(1H)-one as a reference N-oxide scaffold. The compound's 1-hydroxy (N-oxide) functionality confers bioreductive potential analogous to that observed in fused pyrazine mono-N-oxide systems, where the N-oxide group enables hypoxia-selective activation and cytotoxicity while reduction to the deoxy analog eliminates this differential [1][2]. Researchers can use this compound to establish baseline hypoxia/aerobic cytotoxicity differentials before elaborating the scaffold with tumor-targeting moieties. Procurement of the correct N-oxide form is essential, as use of non-hydroxylated analogs would yield misleading aerobic cytotoxicity data devoid of the hypoxia selectivity that defines bioreductive drug mechanisms [2].

Structure-Based Drug Design and Molecular Docking Campaigns Requiring Conformationally Constrained Scaffolds

Computational chemistry and structure-based drug design teams should select 1-hydroxy-3-methylpyrazin-2(1H)-one as a rigid core template when designing focused libraries or performing virtual screening against targets with defined ATP-binding pockets. The compound's zero rotatable bonds [1] eliminate conformational sampling uncertainty, reducing docking pose variability and improving the reliability of scoring function outputs. Combined with its defined hydrogen-bonding profile (1 donor, 3 acceptors; TPSA 52.9 Ų) [1], this rigidity enables precise pharmacophore definition and facilitates the rational design of derivatives with predictable binding modes. This property is particularly advantageous for fragment-based drug discovery, where conformational entropy penalties can disproportionately affect hit identification.

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